molecular formula C13H18N2O2 B12233596 1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide

1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide

Cat. No.: B12233596
M. Wt: 234.29 g/mol
InChI Key: AYOOKSCWLOWOAA-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a phenoxyethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenoxyethyl halide reacts with a pyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrrolidine derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The phenoxyethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and carboxamide group contribute to its overall stability and reactivity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Phenoxyethyl)pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    1-(2-Phenoxyethyl)pyrrolidine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.

    1-(2-Phenoxyethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness: 1-(2-Phenoxyethyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity and potential for membrane permeability, while the carboxamide group provides stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(2-phenoxyethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c14-13(16)12-7-4-8-15(12)9-10-17-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16)

InChI Key

AYOOKSCWLOWOAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCOC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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